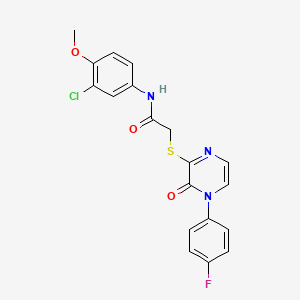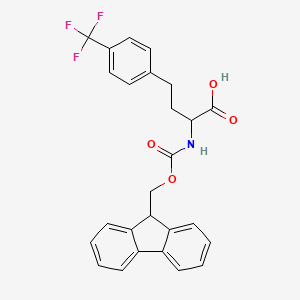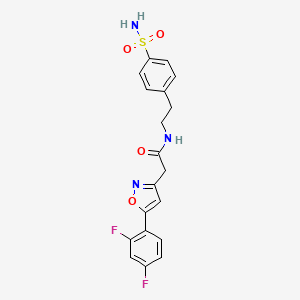
6-fluoro-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine, also known as FMBSQ, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- The synthesis of fluorine-substituted quinoline derivatives has shown that these compounds exhibit promising anti-inflammatory activities. For example, derivatives synthesized through Michael addition reactions demonstrated inhibitory effects on LPS-induced NO secretion, indicating potential applications in treating inflammatory conditions (Yue Sun et al., 2019).
- Novel fluorophores based on 6-methoxy-4-quinolone derivatives have been developed, showcasing strong fluorescence across a wide pH range in aqueous media. These compounds are highly stable and suitable for biomedical analysis as fluorescent labeling reagents, offering advancements in the detection and analysis of biological samples (Junzo Hirano et al., 2004).
Materials Science Applications
- In the realm of materials science, the development of sulfonated poly(arylene ether sulfone) copolymers using sulfonated side-chain grafting units derived from fluorinated compounds has been reported. These materials exhibit high proton conductivity and low water uptake, making them promising candidates for fuel cell applications and proton exchange membranes (D. Kim et al., 2008).
Fluorescence and Sensing Applications
- The study of fluorinated quinoline-3-carboxylic acids revealed their phototoxic properties and potential mechanisms involving heterolytic defluorination, which could inform the design of safer therapeutic agents and contribute to understanding drug phototoxicity (E. Fasani et al., 1999).
- Fluorophore derivatives, such as those related to Zinquin, which are specific for zinc(II), have been synthesized and studied for their applications in the detection and study of biological zinc(II). These compounds form fluorescent complexes with zinc(II), demonstrating their utility in biological imaging and analysis (M. Kimber et al., 2003).
Therapeutic Research
- Research into isatin derivatives, including those structurally related to "6-fluoro-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine," has shown significant in vitro cytotoxic activities against various cancer cell lines. These findings indicate the potential of such compounds in the development of new anticancer drugs (S. S. Reddy et al., 2013).
Propriétés
IUPAC Name |
6-fluoro-N-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-30-18-6-3-16(4-7-18)14-27-24-21-13-17(25)5-12-22(21)26-15-23(24)32(28,29)20-10-8-19(31-2)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEVEBSUGYISPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2422155.png)
![N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2422156.png)









![Tert-butyl 3-cyclopropyl-2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2422172.png)

